molecular formula C8H7BrF2O B1406014 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene CAS No. 1510224-03-9

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene

Cat. No.: B1406014
CAS No.: 1510224-03-9
M. Wt: 237.04 g/mol
InChI Key: MWKWUMIXQARVBW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a fluoroethoxy group

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bromobenzene and fluorobenzene derivatives.

    Reaction Conditions: The introduction of the fluoroethoxy group is achieved through nucleophilic substitution reactions. This involves reacting the bromobenzene derivative with a suitable fluoroethanol under basic conditions.

    Catalysts and Reagents: Common reagents include potassium carbonate or sodium hydride as bases, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

    Coupling Reactions: It is a suitable substrate for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions, leading to the formation of biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene in various reactions involves:

    Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

    Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Catalytic Pathways: In coupling reactions, palladium catalysts facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene can be compared with other halogenated aromatic compounds:

    Fluorobenzene: Unlike fluorobenzene, which has a single fluorine atom, this compound has additional bromine and fluoroethoxy groups, making it more versatile in synthetic applications.

    Bromobenzene: Bromobenzene lacks the fluorine and fluoroethoxy groups, limiting its reactivity compared to this compound.

    Chlorobenzene: Chlorobenzene is similar in structure but less reactive due to the presence of chlorine instead of bromine and fluorine.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWUMIXQARVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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